3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
CAS No.: 28746-78-3
Cat. No.: VC7964973
Molecular Formula: C12H25ClO6
Molecular Weight: 300.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28746-78-3 |
|---|---|
| Molecular Formula | C12H25ClO6 |
| Molecular Weight | 300.77 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C12H25ClO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 |
| Standard InChI Key | WNQIKAGXSGKTDY-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCOCCOCCCl)O |
| Canonical SMILES | C(COCCOCCOCCOCCOCCCl)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol. This name reflects its linear architecture: a central ethanol group connected via five ethylene oxide (-OCH₂CH₂-) repeats, with the terminal ethoxy unit substituted by a chlorine atom. The structure can be represented in SMILES notation as C(COCCOCCOCCOCCOCCCl)O , which underscores the alternating oxygen and carbon backbone.
The chlorine atom at the 17th position introduces electrophilic reactivity, distinguishing it from non-halogenated PEG derivatives such as 3,6,9,12,15-pentaoxaheptadecan-1-ol (CAS 4353-29-1), which lacks the chloro-substituent . This halogenation likely enhances its utility in nucleophilic substitution reactions or as a precursor for quaternary ammonium compounds .
Molecular Formula and Weight
The compound’s molecular formula, C₁₂H₂₅ClO₆, corresponds to a precise molecular weight of 300.77 g/mol . Table 1 compares these parameters with those of its non-chlorinated analogue, highlighting the impact of halogen substitution on molecular mass and potential reactivity.
Table 1: Comparative Molecular Properties
Physicochemical Properties
Solubility and Polarity
Synthesis and Functionalization
Purification and Characterization
Purification likely involves liquid-liquid extraction (e.g., dichloromethane/water) and rotary evaporation, as described in PEG functionalization studies . Nuclear magnetic resonance (NMR) spectroscopy would confirm successful chlorination, with characteristic shifts for the chloroethoxy unit (e.g., δ 30–45 ppm for CH₂Cl in ¹³C NMR) .
Applications and Research Utility
Surfactant and Micelle Formation
The compound’s amphiphilic structure positions it as a potential non-ionic surfactant. The chlorine atom may enhance interfacial activity in oil-water systems, though its performance relative to conventional PEG surfactants requires empirical validation.
Pharmaceutical Intermediate
In drug delivery, chloro-PEG derivatives serve as intermediates for conjugating hydrophobic active ingredients. For example, the chlorine could be displaced by amine groups in proteins, facilitating PEGylation to improve pharmacokinetics .
Polymer Chemistry
The terminal hydroxyl and chloro groups enable participation in step-growth polymerization, forming polyethers with tunable hydrophilicity. Such polymers might find use in membranes or hydrogels for ion transport .
| Precautionary Measure | Implementation Example |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use in fume hood with negative pressure |
| Storage | Sealed container under inert gas (N₂/Ar) |
| Spill Management | Absorb with inert material, avoid aqueous rinse |
Regulatory Compliance
The compound is labeled "For research use only", excluding human or veterinary applications . Disposal must comply with local regulations for halogenated organic waste.
Recent Research and Future Directions
Despite limited direct studies, advancements in PEG chemistry suggest promising avenues for this compound:
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